

# Application Notes and Protocols: Pocenbrodib Dosage and Administration in Clinical Trials

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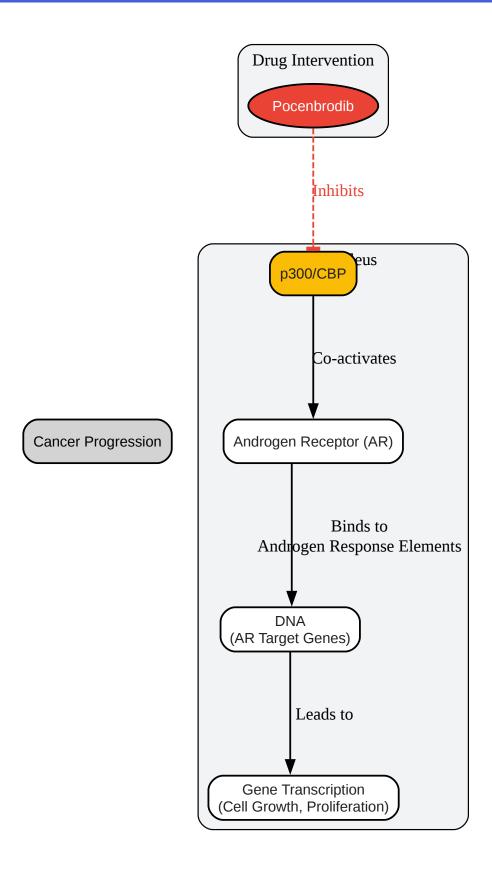
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and key experimental protocols for the clinical investigation of **Pocenbrodib**, a first-in-class, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information is based on the publicly available data from the Phase 1b/2a clinical trial NCT06785636.

#### **Mechanism of Action**

**Pocenbrodib** is designed to inhibit the catalytic activity of the paralogous transcriptional co-activators, p300 and CBP. These proteins are crucial for the expression of a wide array of genes involved in cancer cell growth, proliferation, and survival. In the context of metastatic castration-resistant prostate cancer (mCRPC), p300/CBP are key co-activators of the Androgen Receptor (AR), a primary driver of prostate cancer progression. By inhibiting p300/CBP, **Pocenbrodib** aims to downregulate the expression of AR and its target genes, thereby overcoming resistance to standard-of-care AR-targeted therapies.





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Pocenbrodib's mechanism of action in inhibiting the p300/CBP signaling pathway.



## **Clinical Trial Dosage and Administration**

The following tables summarize the dosage and administration schedule for **Pocenbrodib** in the Phase 1b/2a clinical trial (NCT06785636).

## **Phase 1b: Monotherapy Dose Escalation**

This phase is designed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of **Pocenbrodib** as a monotherapy.

Dose Level	Pocenbrodib Dosage	Administration Schedule	Cycle Length
1	50 mg	Orally, once daily (QD)	28 days (21 days on, 7 days off)
2	100 mg	Orally, once daily (QD)	28 days (21 days on, 7 days off)
3	150 mg	Orally, once daily (QD)	28 days (21 days on, 7 days off)
4	200 mg	Orally, once daily (QD)	28 days (21 days on, 7 days off)
5	250 mg	Orally, once daily (QD)	28 days (21 days on, 7 days off)

## **Phase 2a: Combination Therapy**

This phase evaluates the safety and efficacy of **Pocenbrodib** in combination with standard-of-care therapies for mCRPC.



Cohort	Pocenbrodib Dosage	Combination Agent	Administration Schedule
A	To be determined from Phase 1b	Monotherapy	Orally, once daily (QD)
В	To be determined from Phase 1b	Abiraterone Acetate	Pocenbrodib: Orally, QD; Abiraterone: Orally, QD
С	To be determined from Phase 1b	Olaparib	Pocenbrodib: Orally, QD; Olaparib: Orally, QD
D	To be determined from Phase 1b	177Lu-PSMA-617	Pocenbrodib: Orally, QD; 177Lu-PSMA- 617: Intravenous infusion every 6 weeks for up to 6 cycles

## **Experimental Protocols**

The following are representative protocols for the key experimental assays conducted in the **Pocenbrodib** clinical trial. These are based on standard industry practices and publicly available information.

### Pharmacokinetic (PK) Analysis Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **Pocenbrodib**.

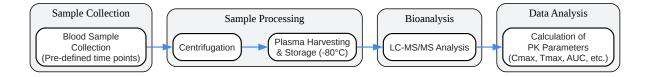
#### Methodology:

- Sample Collection:
  - Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-defined time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of Cycle 1.



- Trough samples will be collected pre-dose on specified days throughout the treatment cycles.
- Plasma Preparation:
  - Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
  - Plasma will be harvested and stored in duplicate aliquots at -80°C until analysis.
- Bioanalytical Method:
  - Pocenbrodib concentrations in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - The method will be validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.
- Data Analysis:
  - Non-compartmental analysis will be used to determine key PK parameters, including:
    - Maximum plasma concentration (Cmax)
    - Time to maximum plasma concentration (Tmax)
    - Area under the plasma concentration-time curve (AUC)
    - Terminal half-life (t1/2)
    - Apparent clearance (CL/F)
    - Apparent volume of distribution (Vz/F)





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A representative workflow for pharmacokinetic analysis.

## Pharmacodynamic (PD) and Biomarker Analysis Protocol

Objective: To assess the biological effects of **Pocenbrodib** on its target and downstream pathways, and to identify potential biomarkers of response.

- 1. Prostate-Specific Antigen (PSA) Monitoring:
- Sample Collection: Blood samples will be collected at screening, on Day 1 of each cycle, and at the end of treatment.
- Analysis: Serum PSA levels will be measured using a validated immunoassay.
- Response Criteria: PSA response will be defined as a ≥50% decrease from baseline, confirmed by a second measurement at least 3 weeks later.
- 2. Circulating Tumor Cell (CTC) Enumeration and Characterization:
- Sample Collection: Whole blood will be collected in CellSave Preservative Tubes at baseline and at specified time points during treatment.
- CTC Enumeration: CTCs will be enumerated using the FDA-cleared CELLSEARCH® system.
- AR-V7 Analysis: CTCs will be further analyzed for the expression of the androgen receptor splice variant 7 (AR-V7) using a validated immunofluorescence or RT-qPCR assay.

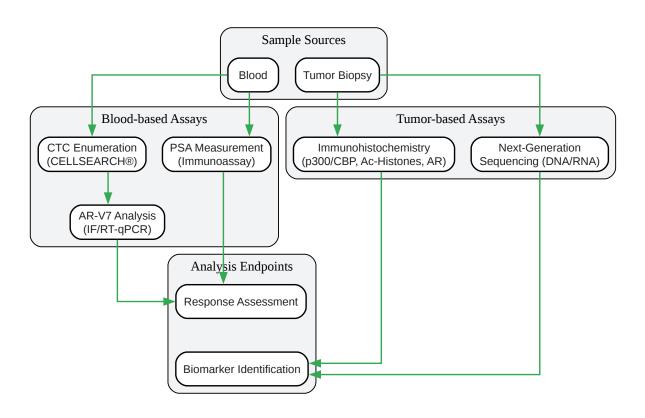






- 3. Biomarker Analysis from Tumor Biopsies:
- Sample Collection: Tumor biopsies will be collected at baseline and, where feasible, ontreatment.
- Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections will be stained for key biomarkers, including:
  - o p300/CBP
  - Acetylated histones (e.g., H3K27ac)
  - Androgen Receptor
- Next-Generation Sequencing (NGS): DNA and RNA will be extracted from tumor tissue to identify genetic alterations and gene expression profiles associated with response or resistance to **Pocenbrodib**.





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Workflow for pharmacodynamic and biomarker analysis.

#### **Conclusion**

The clinical development of **Pocenbrodib** represents a promising new approach for the treatment of metastatic castration-resistant prostate cancer. The Phase 1b/2a trial is designed to rigorously evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this novel p300/CBP inhibitor, both as a monotherapy and in combination with existing therapies. The comprehensive biomarker strategy integrated into the trial will be crucial for identifying patients most likely to benefit from this targeted therapy and for elucidating the mechanisms of response and resistance. The protocols outlined in these application notes provide a framework







for the key experimental procedures that will generate the data necessary to advance the clinical development of **Pocenbrodib**.

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